molecular formula C17H15N3O3S B2921137 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 872723-52-9

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B2921137
CAS No.: 872723-52-9
M. Wt: 341.39
InChI Key: HFJIXBZFYLUQJE-UHFFFAOYSA-N
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Description

2-{[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide (CAS 872723-52-9) is an organic compound with a unique molecular structure, consisting of a pyridazine core linked to a furan ring and a 2-methoxyphenyl group via a thio-ether and acetamide bridge . This compound displays promising properties for applications in pharmaceutical research due to its potential as a biologically active substance . The presence of both the furyl and pyridazine groups contributes to its ability to interact with various biological targets, making it a versatile scaffold for hit-to-lead optimization in drug discovery programs . Heterocyclic compounds containing nitrogen and sulfur, such as the furan and pyridazine rings present in this molecule, are a significant research focus in medicinal chemistry due to their broad spectrum of physiological activities and their prevalence in molecules that target life-threatening viral infections . The stable thio-ether linkage and specific functional groups provide opportunities for further chemical modification, establishing this compound as a valuable intermediate for synthetic applications and the development of novel chemical entities . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-14-6-3-2-5-12(14)18-16(21)11-24-17-9-8-13(19-20-17)15-7-4-10-23-15/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJIXBZFYLUQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents such as benzene and the application of heat to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the furan or pyridazine rings.

Scientific Research Applications

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Additionally, it has applications in the agricultural industry as a component of pesticides and herbicides .

Mechanism of Action

The mechanism of action of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to inhibit certain enzymes and receptors, leading to its observed pharmacological effects . For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • Sulfanyl vs. Sulfonyl/Oxyethyl Linkages : The sulfanyl group in the target compound may confer greater lipophilicity and resistance to enzymatic degradation compared to sulfonyl (e.g., compound 39) or oxyethyl (e.g., ) linkages, which are more polar .
  • Methoxy groups are electron-donating, which may enhance π-π stacking in biological targets .

Antifungal and Antibacterial Activity

Pyridazine derivatives like compound 16 exhibit moderate antifungal activity, likely due to interactions with fungal membrane proteins . The furan moiety in the target compound could enhance activity against Gram-positive bacteria, as furan derivatives are known disruptors of bacterial cell walls .

Anti-Inflammatory and Anti-Exudative Effects

Compound 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide reduced inflammation by 40–50% in rat models at 10 mg/kg, comparable to diclofenac . The target compound’s pyridazine core may offer improved pharmacokinetics over triazole-based analogs due to enhanced metabolic stability .

Anti-Cancer Potential

N-(2-methoxyphenyl) acetamide derivatives (e.g., compound 39) showed potent activity against HCT-1 and MCF-7 cells, suggesting that the target compound’s methoxyphenyl group may similarly target cancer cell pathways like tubulin polymerization or kinase inhibition .

Biological Activity

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential therapeutic applications due to its unique structural features, including a pyridazine ring, a furan moiety, and an acetamide group. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O3S. The compound's structure contributes to its biological activity, allowing it to interact with various biological targets.

PropertyValue
Molecular FormulaC18H17N3O3S
Molecular Weight353.41 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridazine and furan have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported minimal inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM against various strains, indicating strong bactericidal activity .

Case Study:
In a comparative study involving various Schiff base compounds, the compound's derivatives exhibited enhanced antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of standard antibiotics like ciprofloxacin .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various in vitro assays. It has been noted that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Specifically, the inhibition of cyclooxygenase (COX) enzymes has been linked to reduced inflammation in cellular models.

Research Findings:
A study indicated that compounds with similar structural features reduced nitric oxide production in macrophages, demonstrating their potential as anti-inflammatory agents. The mechanism involves the modulation of signaling pathways related to inflammation .

Anticancer Activity

The anticancer properties of this compound have also been investigated. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study:
In vitro studies on cancer cell lines have shown that related compounds can significantly reduce cell viability at low concentrations (IC50 values ranging from 1 μM to 10 μM), indicating potent anticancer activity. The mechanism appears to involve cell cycle arrest and induction of programmed cell death .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific receptors or enzymes, modulating their activity and influencing various biochemical pathways.

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